molecular formula C21H24Cl2N6O2S B607004 2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide CAS No. 1215010-55-1

2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide

Katalognummer: B607004
CAS-Nummer: 1215010-55-1
Molekulargewicht: 495.4 g/mol
InChI-Schlüssel: XMBSZPZJLPTFMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DDD85646 is a pyrazole sulphonamide compound known for its potent inhibitory activity against the enzyme N-myristoyltransferase (NMT). This enzyme is responsible for the transfer of myristic acid to the N-terminus of specific cellular proteins, a modification essential for the proper functioning of many proteins. DDD85646 has shown significant efficacy in preclinical models for treating Trypanosoma infections, which cause diseases such as African sleeping sickness .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von DDD85646 umfasst die Bildung einer Pyrazolsulfonamidstruktur. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden: Die industrielle Produktion von DDD85646 würde wahrscheinlich ähnlichen synthetischen Wegen folgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies würde die Verwendung von Großreaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungstechniken wie Kristallisation oder Chromatographie beinhalten .

Arten von Reaktionen:

    Substitutionsreaktionen: DDD85646 kann Substitutionsreaktionen eingehen, insbesondere am Pyrazolring und an der Sulfonamidgruppe.

    Oxidation und Reduktion:

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Reagenzien wie Sulfonylchloride, Hydrazine und verschiedene Elektrophile und Nukleophile.

    Oxidation und Reduktion: Häufige Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid könnten verwendet werden, abhängig von der gewünschten Transformation.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnten Substitutionsreaktionen verschiedene Derivate von DDD85646 ergeben, bei denen verschiedene funktionelle Gruppen an den Pyrazolring oder die Sulfonamidgruppe gebunden sind .

4. Wissenschaftliche Forschungsanwendungen

DDD85646 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

    Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung der N-Myristoyltransferase und ihrer Auswirkungen auf die Proteinfunktion.

    Biologie: Einsatz in der Forschung an parasitären Krankheiten, insbesondere solchen, die durch Trypanosoma-Arten verursacht werden.

    Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Behandlung von parasitären Infektionen und möglicherweise anderer Krankheiten, bei denen die N-Myristoyltransferase eine Rolle spielt.

    Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf die N-Myristoyltransferase abzielen .

5. Wirkmechanismus

DDD85646 übt seine Wirkung aus, indem es das Enzym N-Myristoyltransferase hemmt. Dieses Enzym katalysiert den Transfer von Myristinsäure zum N-Terminus spezifischer Proteine, eine Modifikation, die für ihre korrekte Lokalisierung und Funktion entscheidend ist. DDD85646 bindet an das aktive Zentrum der N-Myristoyltransferase, verhindert den Transfer von Myristinsäure und stört so die Funktion der Zielproteine. Diese Hemmung kann zum Tod des Parasiten führen, was DDD85646 zu einem potenten Antiparasitikum macht .

Ähnliche Verbindungen:

Einzigartigkeit von DDD85646: DDD85646 ist aufgrund seiner hohen Potenz und Spezifität für die N-Myristoyltransferase, insbesondere bei Trypanosoma-Arten, einzigartig. Seine Wirksamkeit in präklinischen Modellen der Afrikanischen Schlafkrankheit unterstreicht sein Potenzial als Therapeutikum. Zusätzlich machen sein gut charakterisierter Wirkmechanismus und die Verfügbarkeit von Strukturdaten ihn zu einem wertvollen Werkzeug für die Untersuchung der Hemmung der N-Myristoyltransferase .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

PCLX-001 has shown promise as an antineoplastic agent. It operates through unique mechanisms compared to traditional cancer therapies, demonstrating high efficacy against several cancer types including:

  • Breast Cancer
  • Lung Cancer
  • Bladder Cancer
  • Pancreatic Cancer

In preclinical studies, PCLX-001 exhibited significant anti-proliferative effects on cancer cell lines, suggesting its potential utility in treating malignancies resistant to conventional therapies .

Tissue Selectivity

Research indicates that PCLX-001 may exhibit tissue-selective properties, particularly in androgen receptor-dependent conditions. This selectivity could lead to fewer side effects compared to non-selective therapies, making it a candidate for targeted cancer treatments .

Case Study 1: Efficacy in Breast Cancer

A study evaluated PCLX-001's effects on breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis, indicating its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Lung and Bladder Cancer Trials

Clinical trials involving patients with advanced lung and bladder cancers have reported promising outcomes with PCLX-001 administration. Patients exhibited stabilized disease progression and improved quality of life metrics during treatment periods .

Wirkmechanismus

DDD85646 exerts its effects by inhibiting the enzyme N-myristoyltransferase. This enzyme catalyzes the transfer of myristic acid to the N-terminus of specific proteins, a modification crucial for their proper localization and function. DDD85646 binds to the active site of N-myristoyltransferase, preventing the transfer of myristic acid and thereby disrupting the function of the target proteins. This inhibition can lead to the death of the parasite, making DDD85646 a potent anti-parasitic agent .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of DDD85646: DDD85646 is unique due to its high potency and specificity for N-myristoyltransferase, particularly in Trypanosoma species. Its effectiveness in preclinical models of African sleeping sickness highlights its potential as a therapeutic agent. Additionally, its well-characterized mechanism of action and the availability of structural data make it a valuable tool for studying N-myristoyltransferase inhibition .

Biologische Aktivität

2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide, also known as compound 63 or DDD85646, is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in treating human African trypanosomiasis (HAT). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and pharmacokinetic properties.

The primary target of DDD85646 is the enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT. NMT plays a crucial role in protein modification necessary for parasite viability. Inhibition of this enzyme leads to disrupted cellular processes and ultimately the death of the parasite. DDD85646 has been shown to exhibit competitive inhibition against TbNMT with an IC50 value of approximately 1.9 μM, indicating strong potency relative to other compounds in its class .

Efficacy Against Pathogens

Research indicates that DDD85646 demonstrates significant trypanocidal activity. In vitro studies have reported an effective concentration (EC50) of about 21 μM against T. brucei, showcasing its potential as a therapeutic agent . Moreover, the compound has also shown activity against other parasites such as Leishmania major and Trypanosoma cruzi, with IC50 values as low as 0.002 μM and 0.003 μM respectively .

Pharmacokinetics

The pharmacokinetic profile of DDD85646 has been characterized in animal models. Key findings include:

  • Oral Bioavailability : Approximately 19%, allowing for effective oral dosing.
  • Half-life : About 1.2 hours, indicating a relatively short duration of action.
  • Volume of Distribution : Low volume (0.4 L/kg), suggesting limited distribution in body tissues.
  • Blood Clearance : Low clearance rate (6 mL/min/kg), which may contribute to sustained drug levels .

Structure-Activity Relationship (SAR)

The biological activity of DDD85646 is influenced by its structural components. Modifications in the piperazine and pyrazole moieties have been systematically studied to optimize potency and selectivity:

  • The presence of methyl groups on the pyrazole ring is critical for maintaining enzyme binding affinity.
  • Alterations at the sulfonamide linker have been explored to enhance solubility and bioavailability without compromising efficacy .

Table 1: Biological Activity Data

CompoundTargetIC50 (μM)EC50 (μM)Selectivity Ratio
DDD85646TbNMT1.921High
DDD85646LmNMT0.002-Very High
DDD85646TcNMT0.003-Very High

Table 2: Pharmacokinetic Properties

ParameterValue
Oral Bioavailability19%
Half-life1.2 hours
Volume of Distribution0.4 L/kg
Blood Clearance6 mL/min/kg

Case Studies

Several studies have highlighted the effectiveness of DDD85646 in preclinical models:

  • In Vivo Efficacy : In mouse models infected with T. brucei, treatment with DDD85646 resulted in significant reductions in parasitemia and improved survival rates compared to untreated controls .
  • Safety Profile : Toxicological assessments indicated that DDD85646 has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during trials .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions for Linker Modifications

The compound’s aryl bromide intermediate (e.g., 7 in Scheme 3 of ) enables cross-coupling reactions to introduce diverse substituents:

  • Sonogashira Coupling : Reacted with terminal alkynes (e.g., 5-ethynyl-1-methyl-1H-imidazole or 1-methyl-4-(prop-2-yn-1-yl)piperazine) to form rigid propargyl-linked derivatives (12 , 13 ). These reactions used Pd catalysts under standard Sonogashira conditions, though resulting compounds showed reduced activity compared to flexible alkyl linkers .
  • Suzuki-Miyaura Coupling : A 9-BBN-mediated boron-alkyl Suzuki reaction enabled coupling with alkenes (e.g., allylpiperidine derivatives). This method produced compounds with propyl or butyl linkers (14–23 ), enhancing potency (EC<sub>50</sub> values ≤0.002 μM) and isoform selectivity (>100-fold) .

Table 1: Key Cross-Coupling Modifications and Outcomes

Reaction TypeReagents/ConditionsProduct ExampleTbNMT IC<sub>50</sub> (μM)Selectivity (HsNMT/TbNMT)
SonogashiraPd(PPh<sub>3</sub>)<sub>4</sub>, CuI, NEt<sub>3</sub>12 0.071.4
Suzuki (9-BBN)9-BBN, Pd(dppf)Cl<sub>2</sub>, K<sub>3</sub>PO<sub>4</sub>16 0.00216
Direct Alkene AdditionAllylpiperidine, 9-BBN, THF20 0.000612

Sulfonamide Functionalization

The sulfonamide group undergoes selective alkylation and fluorination:

  • N-Alkylation : Treatment with sodium chlorodifluoroacetate introduced a difluoromethyl group to the sulfonamide nitrogen, yielding 40 (IC<sub>50</sub> = 0.003 μM). This modification improved blood-brain barrier permeability (P<sub>app</sub> = 10.6 × 10<sup>−6</sup> cm/s) .
  • Secondary Amine Deprotection : Boc-protected amines (e.g., in 18 , 19 ) were deprotected using TFA/DCM, restoring basicity critical for target engagement .

Pyrazole Headgroup Optimization

The 1,3,5-trimethylpyrazole moiety is resistant to modification due to steric and electronic constraints:

  • Methyl Group Removal : Deleting 3- or 5-methyl groups (2 , 3 ) retained enzyme potency (IC<sub>50</sub> ≈0.01 μM), but removing both caused a 10-fold drop .
  • N1-Methyl Substitution : Larger substituents at N1 reduced activity due to clashes in the hydrophobic binding pocket (e.g., 4 vs. 1 ) .

Piperazine Tail Modifications

The piperazine ring tolerates substitution to modulate physicochemical properties:

  • N-Methylation : Enhanced selectivity for parasitic N-myristoyltransferase (NMT) over human isoforms .
  • Linker Extension : Adding methylene units (e.g., 20 vs. 16 ) improved antiparasitic activity (EC<sub>50</sub> = 0.0006 μM) but reduced selectivity .

Table 2: Impact of Piperazine Tail Modifications

CompoundLinker LengthTbNMT IC<sub>50</sub> (μM)Brain:Blood Ratio (Mouse)
14 C30.0030.5
20 C40.00060.8
22 C50.00041.2

Synthetic Routes and Yield Optimization

  • Key Intermediate Synthesis : The core benzenesulfonamide scaffold is synthesized via nucleophilic substitution of 2,6-dichloro-4-bromobenzenesulfonamide with 1,3,5-trimethylpyrazole .
  • Scale-Up Challenges : Low yields (<30%) in Sonogashira reactions necessitated alternative strategies like Suzuki couplings (yields >70%) .

Eigenschaften

IUPAC Name

2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBSZPZJLPTFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347812
Record name 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215010-55-1
Record name DDD-85646
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DDD-85646
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.